3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19814200
InChI: InChI=1S/C12H12N2O3/c1-7-10(13-14-11(7)12(15)16)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC19814200

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c1-7-10(13-14-11(7)12(15)16)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
Standard InChI Key XLKACPLKPWEEQQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(NN=C1C2=CC=C(C=C2)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Functional Groups

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is C₁₂H₁₂N₂O₃, comprising a pyrazole core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a carboxylic acid moiety at position 5 . The methoxy group (-OCH₃) enhances lipophilicity, while the carboxylic acid (-COOH) confers acidity and polar solubility .

Isomerism and Stereochemical Considerations

Unlike the closely related isomer 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 218631-44-8) , the substitution pattern in the target compound positions the methoxyphenyl and methyl groups on adjacent carbon atoms (C3 and C4). This spatial arrangement may influence electronic effects, such as resonance stabilization of the pyrazole ring, and steric interactions in synthetic intermediates .

Synthesis and Manufacturing

General Synthetic Strategies

Pyrazole-carboxylic acids are typically synthesized via cyclocondensation reactions. For example, fluoroalkyl pyrazole derivatives are prepared by condensing fluoroacetyl halides with dimethylamino vinyl methyl ketone . Adapting this approach, 3-(4-methoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid could be synthesized through:

  • Formation of the pyrazole ring: Reaction of a β-diketone precursor (e.g., 4-methoxyphenylacetylacetone) with hydrazine derivatives.

  • Functionalization: Introduction of the methyl group via alkylation and oxidation to the carboxylic acid .

Key Reaction Parameters

  • Temperature: Cyclization reactions often require elevated temperatures (80–120°C) to achieve optimal yields .

  • Catalysts: Acidic or basic conditions may be employed, depending on the substituents’ electronic demands. For instance, Zn(NO₃)₂·6H₂O has been used to crystallize similar pyrazole-carboxylic acid derivatives .

Physicochemical Properties

Solubility and Acidity

The carboxylic acid group confers moderate solubility in polar solvents (e.g., water, ethanol) under basic conditions, while the methoxyphenyl and methyl groups enhance solubility in organic solvents like dichloromethane . The pKa of the carboxylic acid is estimated to be ~4.5–5.0, consistent with analogous pyrazole derivatives .

Crystallographic Data

While direct crystallographic data for this compound are unavailable, the structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid·H₂O (monoclinic, P2₁/c) provides insights into potential hydrogen-bonding networks. The title compound likely forms dimers via O–H···O interactions, with lattice parameters approximating a = 7.1–7.3 Å, b = 10.9–11.1 Å, and c = 10.4–10.6 Å .

Applications in Medicinal Chemistry

Biological Activity

Pyrazole-carboxylic acids are explored as kinase inhibitors, anti-inflammatory agents, and antimicrobials. The methoxyphenyl moiety may modulate interactions with hydrophobic protein pockets, while the carboxylic acid serves as a hydrogen-bond donor/acceptor .

Structure-Activity Relationships (SAR)

  • Methoxy position: Para-substitution on the phenyl ring optimizes steric compatibility with target enzymes .

  • Methyl group: A C4 methyl substituent may reduce metabolic degradation compared to bulkier alkyl groups .

Future Research Directions

Computational Modeling

Density functional theory (DFT) calculations could predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to guide drug design .

Synthetic Optimization

Developing one-pot methodologies or flow chemistry protocols may enhance yield and scalability .

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